molecular formula C17H25N3O5S B3997616 N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline

N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline

Cat. No.: B3997616
M. Wt: 383.5 g/mol
InChI Key: ZARKGCTYMGILDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline is a complex organic compound that features a combination of cyclohexyl, methyl, morpholine, sulfonyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Nitro Group: Nitration reactions using nitric acid or a nitrating mixture can introduce the nitro group.

    Cyclohexyl and Methyl Substitution: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and catalysis might be employed.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-chloroaniline: Similar structure but with a chloro group instead of a nitro group.

    N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. Its nitro group, for example, can participate in specific redox reactions that other similar compounds might not undergo.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-18(14-5-3-2-4-6-14)16-8-7-15(20(21)22)13-17(16)26(23,24)19-9-11-25-12-10-19/h7-8,13-14H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARKGCTYMGILDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline
Reactant of Route 6
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.